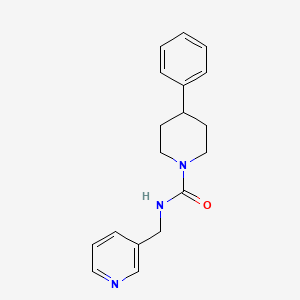
(4-chlorophenyl)-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chlorophenyl)-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)methanone, also known as Compound A, is a synthetic compound that has been extensively studied for its potential use in scientific research applications. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of (4-chlorophenyl)-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)methanone A is not fully understood, but it is believed to work by disrupting the function of certain enzymes in the body. This disruption can lead to the inhibition of cancer cell growth and other biochemical and physiological effects.
Biochemical and Physiological Effects:
(4-chlorophenyl)-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)methanone A has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of immune responses, and the regulation of lipid metabolism. These effects make it a promising compound for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-chlorophenyl)-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)methanone A in lab experiments is its ability to inhibit cancer cell growth. This makes it a valuable tool for cancer research. However, one limitation is the lack of understanding of its mechanism of action, which can make it difficult to design experiments that fully explore its potential uses.
Direcciones Futuras
There are several future directions for research on (4-chlorophenyl)-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)methanone A. One area of research could be to further explore its potential use in cancer research. Other areas of research could include investigating its potential use in the treatment of other diseases, such as autoimmune disorders or metabolic disorders. Additionally, research could be conducted to better understand its mechanism of action and to develop more effective synthesis methods.
Métodos De Síntesis
The synthesis of (4-chlorophenyl)-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)methanone A involves the reaction of 4-chlorobenzaldehyde with 3,4-dihydro-2H-1,5-naphthyridine in the presence of a base catalyst. The resulting product is then subjected to further reactions to yield (4-chlorophenyl)-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)methanone A.
Aplicaciones Científicas De Investigación
(4-chlorophenyl)-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)methanone A has been studied extensively for its potential use in scientific research applications. One area of research that has shown promise is in the field of cancer research. Studies have shown that (4-chlorophenyl)-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)methanone A has the potential to inhibit the growth of cancer cells, making it a promising candidate for further research.
Propiedades
IUPAC Name |
(4-chlorophenyl)-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-12-7-5-11(6-8-12)15(19)18-10-2-3-13-14(18)4-1-9-17-13/h1,4-9H,2-3,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVVMGUMMZCOHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=N2)N(C1)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl)-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[[(3-Ethyl-4-oxophthalazine-1-carbonyl)amino]methyl]benzoic acid](/img/structure/B7471059.png)

![1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7471072.png)

![7-(4-fluorophenyl)-8-methylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione](/img/structure/B7471081.png)
